3-Benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-Benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.
The exact mass of the compound 3-Benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
The compound is involved in the synthesis of novel heterocyclic compounds that show potential as anti-inflammatory and analgesic agents. A study highlights the synthesis of various novel heterocyclic compounds derived from visnagenone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Another research avenue explores the synthesis of fluorescent compounds based on thieno[3,2-d]pyrimidine derivatives, which are analyzed for their solid-state fluorescence properties, providing a basis for potential applications in material science and bioimaging (Yokota et al., 2012).
Antimicrobial Activities
The antimicrobial potential of thieno[3,2-d]pyrimidine derivatives is explored, with some derivatives showing activity against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. This suggests their potential application in developing new antimicrobial agents (Vlasov et al., 2015).
Anticancer Properties
Research into the synthesis of novel thienopyrimidines and their evaluation as anticancer agents has yielded promising results. Certain synthesized thieno[2,3-d]pyrimidines show potential anticancer activities, highlighting their role in the development of new therapeutic agents for cancer treatment (Abu‐Hashem & Aly, 2017).
Molecular Modeling and Drug Design
The compound and its derivatives have been subjects of molecular modeling studies to understand their interactions with biological targets. For example, derivatives of thieno[2,3-d]pyrimidine-2,4-dione have been studied for their binding affinity and antagonistic activity against the human luteinizing hormone-releasing hormone (LHRH) receptor, contributing to the design of non-peptide LHRH receptor antagonists with high potency and oral bioavailability (Sasaki et al., 2003).
Mechanism of Action
Target of Action
Without specific studies, it’s hard to predict the exact biological target of this compound. For instance, thieno[3,2-d]pyrimidinones are known to have a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects .
Mode of Action
The mode of action would depend on the specific biological target of the compound. For example, if it targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical pathway that the enzyme is involved in .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to interfere with various biochemical pathways, including those involved in inflammation, viral replication, and cell proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on various factors, including its chemical structure and the route of administration. For instance, the presence of ethoxy and methoxy groups might influence its solubility and therefore its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of this compound would depend on its specific mode of action and the biochemical pathways it affects. For example, if it has anti-inflammatory effects, it might reduce the production of inflammatory mediators in cells .
Action Environment
Various environmental factors can influence the action, efficacy, and stability of a compound. These can include factors like temperature, pH, and the presence of other molecules in the environment. For instance, the stability of the compound might be affected by the pH of the environment .
properties
IUPAC Name |
3-benzyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5S/c1-3-33-19-10-9-17(13-20(19)32-2)23-26-21(34-27-23)15-28-18-11-12-35-22(18)24(30)29(25(28)31)14-16-7-5-4-6-8-16/h4-13H,3,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAVNQAINGKLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5)SC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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